Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate
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Overview
Description
Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate: is a chemical compound with the molecular formula C14H20BrNO2. It is a derivative of carbamate, featuring a tert-butyl group, a bromo group, and a phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-2-phenylpropan-1-ol and tert-butyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Catalysts: A catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to remove the bromo group, yielding a different functional group.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium iodide are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted carbamates or amides.
Scientific Research Applications
Chemistry: Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through nucleophilic substitution reactions , where the bromo group is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes or receptors to produce its biological effects.
Comparison with Similar Compounds
Tert-butyl N-(3-bromopropyl)carbamate: Similar structure but lacks the phenyl group.
Tert-butyl N-(3-hydroxypropyl)carbamate: Similar backbone but with a hydroxyl group instead of a bromo group.
Uniqueness: Tert-butyl N-(3-bromo-2-phenylpropyl)carbamate is unique due to the presence of both the bromo group and the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
tert-butyl N-(3-bromo-2-phenylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16-10-12(9-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPCLLHVHMIQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CBr)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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